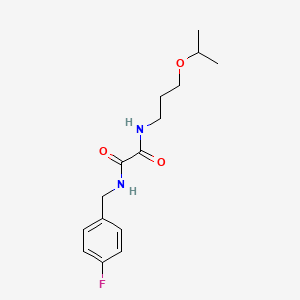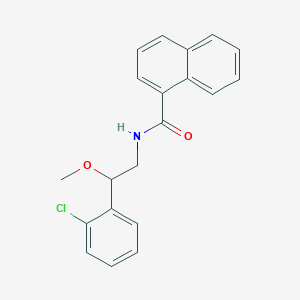
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 874815-07-3 . It has a molecular weight of 319.94 . The IUPAC name for this compound is 2,6-dibromo-4-(2H-tetraazol-5-yl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H, (H,10,11,12,13) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.94 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Organic Electronics and Material Synthesis
Electroluminescent Organic Semiconductors for OLED Devices
Phenothiazine and carbazole substituted pyrene-based electroluminescent organic semiconductors have been developed for OLED devices, showcasing promising device performance with blue and green emission. This research illustrates the potential of using bromo-substituted compounds in designing novel organic semiconducting materials, which could include derivatives like "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol" for similar applications (Jagadish Salunke et al., 2016).
Synthesis of Novel Tetra Substituted Imidazoles
The synthesis of novel tetra substituted imidazoles through a four-component condensation highlights the role of heterocyclic compounds, potentially including "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," in various chemical applications. These compounds have been explored for their optimized geometry, spectroscopic properties, and non-linear optical properties, demonstrating their potential in fields ranging from material science to photonics (M. Ahmad et al., 2018).
Environmental Science
Microbial Degradation of Brominated Compounds
Research into the anaerobic-aerobic process for microbial degradation of Tetrabromobisphenol A (TBBPA) and related compounds underscores the environmental fate and potential bioremediation strategies for brominated flame retardants. The study reveals that certain microbes can utilize these compounds as carbon and energy sources, suggesting avenues for environmental cleanup of brominated contaminants (Z. Ronen & A. Abeliovich, 2000).
Environmental Concentrations and Toxicology
The review on the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to "2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol," summarizes current knowledge on its ubiquity in the environment, toxicokinetics, and toxicodynamics. This comprehensive overview points to the need for continued research into the environmental impact and health risks associated with brominated phenols (C. Koch & B. Sures, 2018).
Eigenschaften
IUPAC Name |
2,6-dibromo-4-(2H-tetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJODISZGZEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)
![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)

![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)


